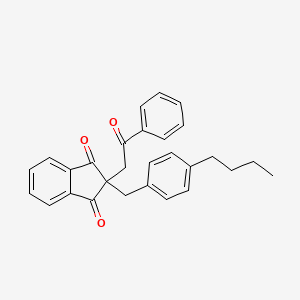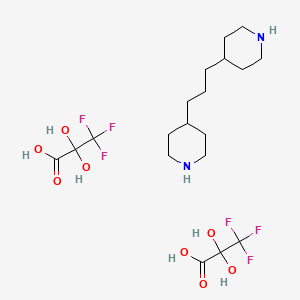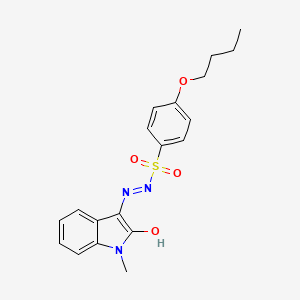
2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the family of indene-1,3-diones, which have been found to possess a variety of biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has various biochemical and physiological effects. For example, it has been found to induce cell death in cancer cells, reduce inflammation in animal models, and protect against neuronal damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione in lab experiments is its relatively low toxicity. However, one limitation is that the compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. Some of these include:
1. Further investigation of the compound's mechanism of action to better understand its therapeutic potential.
2. Exploration of the compound's potential as a treatment for specific types of cancer.
3. Investigation of the compound's effects on the immune system.
4. Development of more efficient synthesis methods for the compound to increase its availability for research purposes.
In conclusion, 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it has been found to possess various biochemical and physiological effects. Future research directions include further investigation of its mechanism of action, exploration of its potential as a cancer treatment, investigation of its effects on the immune system, and development of more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione involves the reaction of 2-(4-butylbenzylidene)malononitrile with 2-phenylacetoacetic acid in the presence of a catalyst. This reaction leads to the formation of the desired compound with a yield of approximately 70%.
Applications De Recherche Scientifique
2-(4-butylbenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas of research include cancer treatment, neuroprotection, and anti-inflammatory effects.
Propriétés
IUPAC Name |
2-[(4-butylphenyl)methyl]-2-phenacylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O3/c1-2-3-9-20-14-16-21(17-15-20)18-28(19-25(29)22-10-5-4-6-11-22)26(30)23-12-7-8-13-24(23)27(28)31/h4-8,10-17H,2-3,9,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQGQJKNQAYOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Butylphenyl)methyl]-2-phenacylindene-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide](/img/structure/B4935377.png)

![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)
![4-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4935385.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)

![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4935423.png)

![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)

